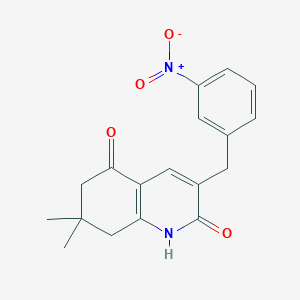
1-(Mesityldiazenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mesityldiazenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The mesityldiazenyl group is a functional group derived from mesitylene, a derivative of benzene with three methyl groups
Méthodes De Préparation
The synthesis of 1-(Mesityldiazenyl)piperidine typically involves the reaction of piperidine with mesitylene diazonium salt. The reaction conditions often include the use of a strong acid to facilitate the formation of the diazonium salt from mesitylene. The diazonium salt then reacts with piperidine to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Mesityldiazenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The mesityldiazenyl group can participate in electrophilic substitution reactions, where the methyl groups on the mesitylene ring can be substituted with other functional groups. Common reagents used in these reactions include hydrogen gas, strong acids, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Mesityldiazenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Mesityldiazenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The mesityldiazenyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various signaling pathways, including those involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-(Mesityldiazenyl)piperidine can be compared with other piperidine derivatives such as:
Pyridine: A six-membered aromatic ring with one nitrogen atom, commonly used in pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various drugs.
Dihydropyridine: A reduced form of pyridine, used in calcium channel blockers. The uniqueness of this compound lies in its mesityldiazenyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
Propriétés
Numéro CAS |
329278-47-9 |
|---|---|
Formule moléculaire |
C14H21N3 |
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
piperidin-1-yl-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H21N3/c1-11-9-12(2)14(13(3)10-11)15-16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3 |
Clé InChI |
LIZRTVBFKBGLCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=NN2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)

![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)


![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)



![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)


